Cas no 1247370-52-0 (4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine)

4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine structure
1247370-52-0 structure
商品名:4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
CAS番号:1247370-52-0
MF:C10H9Cl2N3
メガワット:242.104559659958
CID:5956389
PubChem ID:61393246

4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
    • 1247370-52-0
    • EN300-1148450
    • AKOS010652563
    • インチ: 1S/C10H9Cl2N3/c1-15-10(13)6(5-14-15)9-7(11)3-2-4-8(9)12/h2-5H,13H2,1H3
    • InChIKey: YVHXQGQIXILPLN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C1C=NN(C)C=1N)Cl

計算された属性

  • せいみつぶんしりょう: 241.0173527g/mol
  • どういたいしつりょう: 241.0173527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 43.8Ų

4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1148450-0.05g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1148450-10.0g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0
10g
$3131.0 2023-05-27
Enamine
EN300-1148450-5.0g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0
5g
$2110.0 2023-05-27
Enamine
EN300-1148450-10g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
10g
$2393.0 2023-10-25
Enamine
EN300-1148450-0.1g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1148450-0.25g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1148450-2.5g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1148450-0.5g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1148450-1.0g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0
1g
$728.0 2023-05-27
Enamine
EN300-1148450-1g
4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
1247370-52-0 95%
1g
$557.0 2023-10-25

4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine 関連文献

4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報

Chemical Profile of 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1247370-52-0)

4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service number CAS No. 1247370-52-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound’s molecular framework, featuring a pyrazole core substituted with a 2,6-dichlorophenyl group and a methyl group at the 1-position, contributes to its unique chemical properties and reactivity.

The structural motif of 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine positions it as a valuable scaffold for designing novel therapeutic agents. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring enhances its interaction with biological targets by introducing electrophilic centers, which can participate in hydrogen bonding or π-stacking interactions. Additionally, the pyrazole ring is known for its versatility in medicinal chemistry, often serving as a pharmacophore in drugs targeting various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine with high precision. Studies indicate that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for developing anti-inflammatory medications. The methyl group at the 1-position of the pyrazole ring further modulates its pharmacokinetic properties, enhancing bioavailability and metabolic stability.

In vitro studies have demonstrated that 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine demonstrates moderate activity against certain cancer cell lines by inhibiting key signaling cascades. The dichlorophenyl moiety plays a crucial role in this context by facilitating stable binding to target proteins. Furthermore, the compound’s ability to cross cell membranes suggests its potential for systemic delivery, which is essential for treating chronic diseases.

The synthesis of 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves multi-step organic reactions, including condensation, chlorination, and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to characterize the compound’s molecular structure.

From a regulatory perspective, 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine must undergo rigorous testing to evaluate its safety and efficacy before entering clinical trials. Preclinical studies focus on assessing toxicity profiles, pharmacokinetic behavior, and interaction with metabolic pathways. These studies provide critical insights into the compound’s potential therapeutic value and help guide further development efforts.

The growing interest in 4-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine underscores its significance as a lead compound in drug discovery. Researchers are exploring derivatives of this molecule to enhance its biological activity while minimizing side effects. By leveraging cutting-edge technologies such as artificial intelligence-driven drug design platforms, scientists aim to accelerate the development of novel therapeutics based on this scaffold.

Future research directions may include investigating the compound’s role in neurological disorders or infectious diseases. Its structural features make it adaptable for targeting multiple disease pathways simultaneously. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical applications that benefit patients worldwide.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.